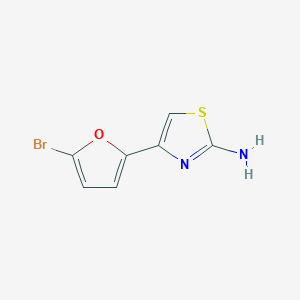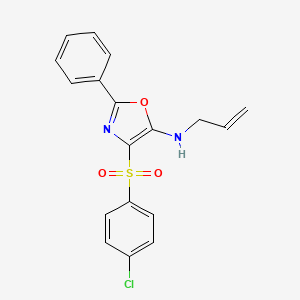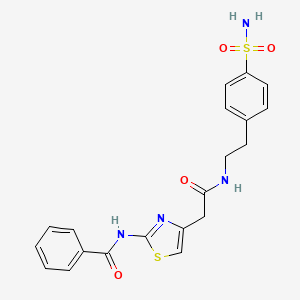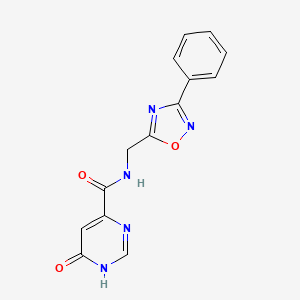
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Medicinal Chemistry
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine: has potential applications in medicinal chemistry, particularly as a building block for pharmacologically active molecules. It can be used to synthesize compounds that target the aryl hydrocarbon receptor (AHR) , which is implicated in various chronic diseases . The modulation of AHR has clinical significance for metabolic and inflammatory conditions, making derivatives of this compound valuable for drug development.
Agriculture
In the agricultural sector, derivatives of 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine could be explored for their herbicidal activity. Spirocyclic compounds, which can be synthesized from this compound, have shown potential as herbicides . This application is crucial for developing new agrochemicals to enhance crop protection.
Materials Science
The compound’s derivatives are useful in materials science for creating new ligands and catalysts. The unique structural features of spirocyclics, which can be derived from 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine , are utilized in synthesizing spirobisoxazolines and SPINOL-derived phosphoric acids , which have applications in catalysis and material synthesis .
Chemical Synthesis
In chemical synthesis, 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine serves as a precursor for various organic reactions. It can be involved in Suzuki coupling reactions to create spirocyclic derivatives, which are important intermediates in the synthesis of complex organic molecules .
Environmental Science
This compound’s derivatives could be investigated for their role in environmental science, particularly in the study of anti-inflammatory activity . For instance, the potassium salt of a derivative was found to have significant anti-inflammatory activity, which could be relevant in understanding and mitigating inflammation-related environmental toxins .
Biochemistry
In biochemistry, the compound can be used to study the electrophilic substitution reactions on furan rings. These reactions are fundamental to understanding the biochemical processes involving furan derivatives, which are common in various natural compounds .
Pharmacology
The compound’s role in pharmacology is linked to its potential as an AHR antagonist . By blocking the AHR-CYP1A1 axis, derivatives of this compound could be used to develop new therapeutic agents for diseases where the AHR pathway is a key factor .
Industrial Applications
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine: and its derivatives could have industrial applications, particularly in the synthesis of compounds like (5-bromofuran-2-yl)methanol . Such compounds are valuable for various industrial processes, including the manufacturing of pharmaceuticals and agrochemicals .
properties
IUPAC Name |
4-(5-bromofuran-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-6-2-1-5(11-6)4-3-12-7(9)10-4/h1-3H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJHHTUQFDOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)
![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)



![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)



